molecular formula C18H13ClFN3O2 B13450191 1',4-Dihydroxy Midazolam-d4

1',4-Dihydroxy Midazolam-d4

Cat. No.: B13450191
M. Wt: 361.8 g/mol
InChI Key: OJDUJEPGFILARE-YTVOYDTHSA-N
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Description

1’,4-Dihydroxy Midazolam-d4 is a derivative of midazolam, a short-acting benzodiazepine with an imidazole structure. This compound is a minor metabolite of midazolam, which is widely used for its anxiolytic, muscle relaxant, anticonvulsant, sedative, hypnotic, and amnesic properties .

Chemical Reactions Analysis

Types of Reactions

1’,4-Dihydroxy Midazolam-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones.

    Reduction: The compound can be reduced to remove the hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of 1’,4-Dihydroxy Midazolam-d4 .

Scientific Research Applications

1’,4-Dihydroxy Midazolam-d4 has several scientific research applications:

Mechanism of Action

1’,4-Dihydroxy Midazolam-d4 exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It increases the opening frequency of GABA-activated chloride channels, leading to enhanced inhibitory neurotransmission. This mechanism is similar to that of midazolam, which allows for rapid penetration across the blood-brain barrier and quick onset of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’,4-Dihydroxy Midazolam-d4 is unique due to its dual hydroxylation, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other metabolites. This uniqueness makes it valuable for specific research applications, particularly in understanding the metabolism and effects of midazolam .

Properties

Molecular Formula

C18H13ClFN3O2

Molecular Weight

361.8 g/mol

IUPAC Name

8-chloro-3,4-dideuterio-1-[dideuterio(hydroxy)methyl]-6-(2-fluorophenyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol

InChI

InChI=1S/C18H13ClFN3O2/c19-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)20)22-18(25)15-8-21-16(9-24)23(14)15/h1-8,18,24-25H,9H2/i8D,9D2,18D

InChI Key

OJDUJEPGFILARE-YTVOYDTHSA-N

Isomeric SMILES

[2H]C1=C2C(N=C(C3=C(N2C(=N1)C([2H])([2H])O)C=CC(=C3)Cl)C4=CC=CC=C4F)([2H])O

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)O)F

Origin of Product

United States

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